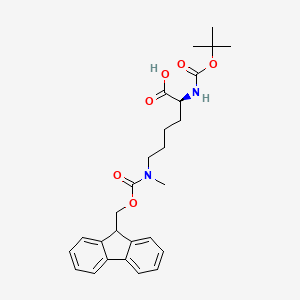
Boc-L-Lys(Fmoc)(Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Lys(Fmoc)(Me)-OH is a compound that features both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups on a lysine residue. This compound is often used in peptide synthesis due to its ability to protect the amino and carboxyl groups during chemical reactions, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Lys(Fmoc)(Me)-OH typically involves the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate (Boc)2O . The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow chemistry and solid-supported catalysis can enhance the efficiency and scalability of the production process . For example, catalytic zinc-hydroxyapatite columns can be used for selective deprotection of the Boc group in flow chemistry, allowing for faster and cleaner production .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Lys(Fmoc)(Me)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.
Substitution Reactions: Introduction of new functional groups at the amino or carboxyl termini.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include free lysine derivatives and various peptide sequences, depending on the specific functionalization and coupling reactions performed .
Scientific Research Applications
Boc-L-Lys(Fmoc)(Me)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups allow for the stepwise assembly of peptides.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.
Mechanism of Action
The mechanism of action of Boc-L-Lys(Fmoc)(Me)-OH involves the selective protection and deprotection of amino and carboxyl groups. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions . This allows for precise control over the functionalization of the lysine residue, enabling the synthesis of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Lys-OH: Lacks the Fmoc group, used for simpler peptide synthesis.
Fmoc-L-Lys-OH: Lacks the Boc group, used for different protection strategies.
Uniqueness
Boc-L-Lys(Fmoc)(Me)-OH is unique due to the presence of both Boc and Fmoc protecting groups, allowing for greater flexibility and control in peptide synthesis compared to compounds with only one protecting group .
Properties
IUPAC Name |
(2S)-6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)15-9-10-16-29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDOXKAXGPKGQ-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
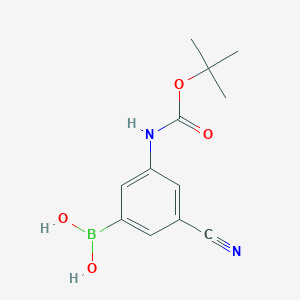
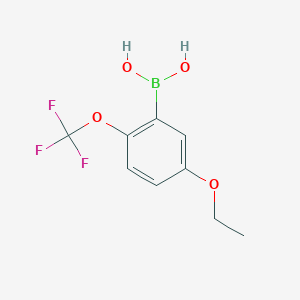
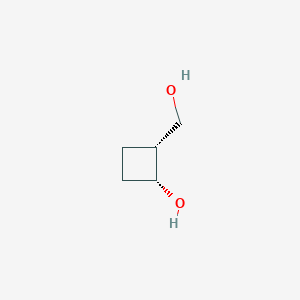
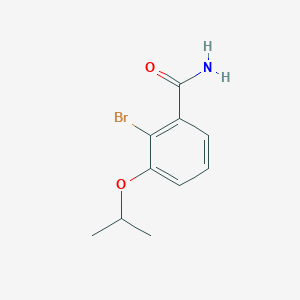
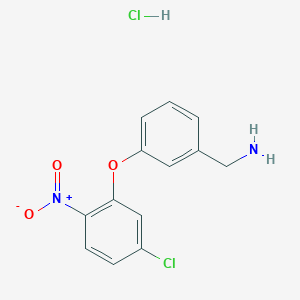
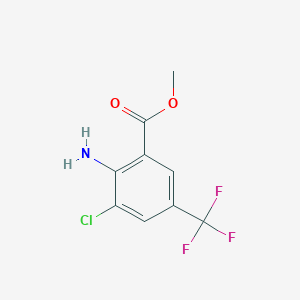
![tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide](/img/structure/B8123090.png)

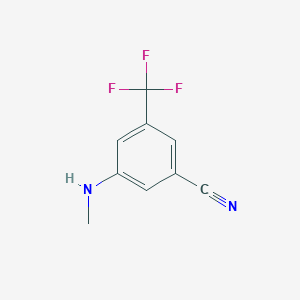
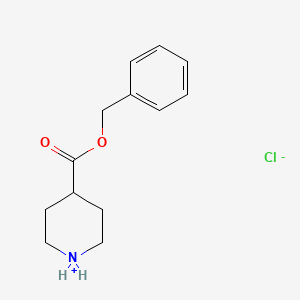
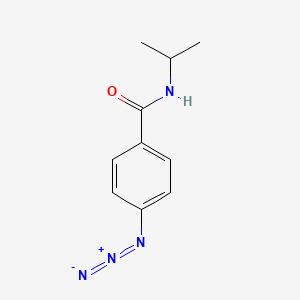
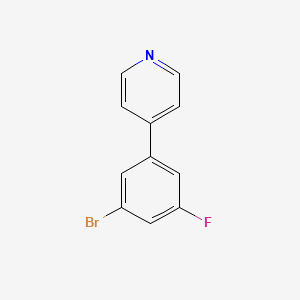
![[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123123.png)
![(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B8123131.png)
